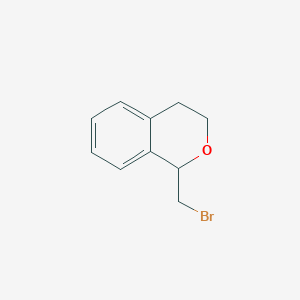

(6-Ethoxy-1,3-benzothiazol-2-yl)urea

Overview

Description

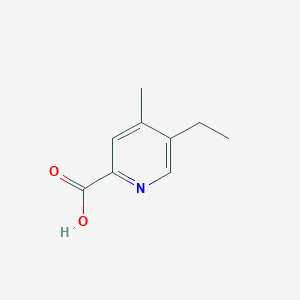

“(6-Ethoxy-1,3-benzothiazol-2-yl)urea” is a chemical compound with the CAS Number: 99056-23-2 . It has a molecular weight of 237.28 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic methods such as FT-IR, UV Vis, 1H and 13C NMR, and MS .

Chemical Reactions Analysis

Benzothiazole derivatives, including “this compound”, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Importance

- Benzothiazole derivatives, including urea-benzothiazole compounds, have shown a broad spectrum of biological activities, making them significant in medicinal chemistry. For example, Frentizole, a urea-benzothiazole derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. Other derivatives like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. This highlights the importance of these compounds in developing potential therapeutic agents as well as agricultural chemicals (Rosales-Hernández et al., 2022).

Pharmacological Activities

- Benzothiazole derivatives exhibit various pharmacological activities, including anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. This makes the benzothiazole scaffold a rapidly developing and interesting compound in medicinal chemistry. The review by Bhat and Belagali (2020) emphasizes the enhanced activities of benzothiazole derivatives due to their structural diversity, underlying the potential of these compounds in the development of new pharmaceuticals (Bhat & Belagali, 2020).

Amyloid Imaging in Alzheimer's Disease

- Certain benzothiazole derivatives have been utilized as imaging agents in Alzheimer's disease, demonstrating the ability to measure amyloid deposits in the brain via PET scans. This application signifies the role of benzothiazole derivatives in diagnosing and understanding the progression of neurodegenerative diseases (Nordberg, 2007).

Antioxidant Capacity

- The antioxidant capacity of benzothiazole derivatives, including their reactions and pathways in ABTS/PP decolorization assays, showcases their potential in developing antioxidant therapies and understanding the underlying mechanisms of antioxidant action (Ilyasov et al., 2020).

Urea Biosensors

- Urea-based compounds, including those related to benzothiazole, have been investigated for their application in biosensors designed to detect and quantify urea concentration. This is crucial for diagnosing and monitoring various health conditions related to nitrogen metabolism in the human body (Botewad et al., 2021).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular and anti-cancer activities . Therefore, it’s plausible that this compound may also target similar cellular components or enzymes involved in these diseases.

Mode of Action

Benzothiazole derivatives have been reported to induce apoptosis in cancer cell lines . This suggests that (6-Ethoxy-1,3-benzothiazol-2-yl)urea might interact with its targets to trigger programmed cell death.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular and anti-cancer activities , suggesting that this compound may affect pathways related to these conditions.

Result of Action

In terms of the molecular and cellular effects, this compound has been found to induce a large population of apoptotic cells . This suggests that the compound may lead to cell death, which could be beneficial in the context of cancer treatment.

properties

IUPAC Name |

(6-ethoxy-1,3-benzothiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-2-15-6-3-4-7-8(5-6)16-10(12-7)13-9(11)14/h3-5H,2H2,1H3,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDKYGFRLNFSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,2-Dimethoxyethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3318118.png)

![2-[(2,2-Dimethoxyethyl)amino]ethan-1-ol](/img/structure/B3318133.png)

![[(9,10-Dioxo-9,10-dihydroanthracen-2-yl)methyl]triphenylphosphanium bromide](/img/structure/B3318165.png)

![[Methyl-(4-nitro-benzyl)-amino]-acetic acid](/img/structure/B3318187.png)